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Abstract

Aeruginascin, a naturally occurring tryptamine analog of psilocybin, is a compound of interest
for its potential psychoactive properties. It is found in several species of mushrooms, including
Pholiotina cyanopus.[1][2][3] This document provides a detailed protocol for the extraction and
purification of aeruginascin from the fruiting bodies of Pholiotina cyanopus. The methodology
is based on established principles of natural product chemistry, specifically the extraction of
tryptamine alkaloids from fungal matrices. Quantitative data on the tryptamine content in
Pholiotina cyanopus is summarized, and a generalized workflow is presented.

Introduction to Aeruginascin and Pholiotina
cyanopus

Aeruginascin (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a quaternary ammonium salt
and an analog of psilocybin.[1][2][4] It co-occurs with other psychoactive tryptamines such as
psilocybin, psilocin, and baeocystin in Pholiotina cyanopus.[5][6][7] Research suggests that
aeruginascin may modulate the psychoactive effects of psilocybin, potentially leading to more
euphoric experiences.[1][2] Pholiotina cyanopus is a small, wood-inhabiting fungus that
contains a complex mixture of these indole alkaloids. The concentration of aeruginascin in this
species has been reported to be relatively low.
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Quantitative Data: Tryptamine Content in Pholiotina
cyanopus

The following table summarizes the reported concentrations of aeruginascin and other major
tryptamine alkaloids found in the dried fruiting bodies of Pholiotina cyanopus.

) Concentration
Chemical Molar Mass (

Compound (% of dry Reference
Formula g/mol) .
weight)

Aeruginascin C13H20N204P 299.29 0.011 # 0.0007 [5]16][7]
Psilocybin C12H17N204P 284.25 0.90 + 0.08 [5][6][7]
Psilocin Ci12H16N20 204.27 0.17 £0.01 [51[61[7]
Baeocystin C11H15sN204P 270.22 0.16 £ 0.01 [5161[7]
Norbaeocystin C10H13N204P 256.19 0.053 £ 0.004 [5][6]

Experimental Protocol: Extraction and Purification
of Aeruginascin

This protocol outlines a comprehensive procedure for the extraction and purification of
aeruginascin from dried Pholiotina cyanopus fruiting bodies. The methodology is designed to
maximize the yield of this polar, quaternary ammonium compound while minimizing
degradation.

Materials and Equipment

e Mushroom Material: Dried and powdered fruiting bodies of Pholiotina cyanopus.
e Solvents:
o Methanol (ACS grade or higher)

o Deionized water
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o Acetic acid (glacial)
o Ammonium hydroxide
o Chloroform
e Equipment:
o Grinder (for pulverizing dried mushrooms)
o Soxhlet extractor or ultrasonic bath
o Rotary evaporator
o pH meter
o Centrifuge
o Separatory funnels
o Chromatography column (e.g., Sephadex LH-20 or preparative HPLC with a C18 column)
o Freeze-dryer (lyophilizer)
o Analytical balance

o Standard laboratory glassware

Extraction Workflow Diagram
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Click to download full resolution via product page

Caption: Generalized workflow for the extraction and purification of aeruginascin.
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Step-by-Step Procedure

Step 1: Material Preparation

Thoroughly dry the fruiting bodies of Pholiotina cyanopus to a constant weight. This can be
achieved by air-drying or using a food dehydrator at a low temperature (below 40°C) to
prevent degradation of tryptamines.

Pulverize the dried mushroom material into a fine powder using a grinder. A finer powder
increases the surface area for more efficient extraction.

Step 2: Solvent Extraction
Transfer the powdered mushroom material to an appropriate extraction vessel.

Add methanol as the extraction solvent. A solvent-to-solid ratio of 10:1 (v/w) is recommended
(e.g., 100 mL of methanol for 10 g of powdered mushroom).

Perform the extraction using one of the following methods:

o Ultrasonic-Assisted Extraction (UAE): Place the vessel in an ultrasonic bath and sonicate
for 30-60 minutes at room temperature. This method is efficient and minimizes thermal
degradation.

o Maceration: Stir the mixture at room temperature for 12-24 hours.

Separate the methanolic extract from the solid mushroom residue by filtration or
centrifugation.

Repeat the extraction process on the mushroom residue two more times with fresh methanol
to ensure exhaustive extraction.

Pool the methanolic extracts.
Step 3: Concentration

» Concentrate the pooled methanolic extracts under reduced pressure using a rotary
evaporator at a temperature not exceeding 40°C.
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o Continue evaporation until a thick, viscous crude extract is obtained.

Step 4: Acid-Base Partitioning (Optional, for removal of non-polar impurities)
o Redissolve the crude extract in a 1% aqueous solution of acetic acid.

o Transfer the acidic solution to a separatory funnel.

e Wash the acidic solution by partitioning it against a non-polar solvent like chloroform to
remove lipids and other non-polar impurities. Discard the chloroform layer.

e Adjust the pH of the aqueous layer to alkaline (pH 9-10) using ammonium hydroxide. This
step is traditionally used to freebase alkaloids for extraction into an organic solvent.
However, as aeruginascin is a quaternary ammonium salt, it will remain in the aqueous
phase. This step is primarily to ensure other tryptamines are in their freebase form if co-
purification is desired. For isolating only aeruginascin, this pH adjustment should be
approached with caution and may be omitted.

Step 5: Chromatographic Purification Due to the presence of multiple, structurally similar
tryptamines, chromatographic separation is essential for isolating pure aeruginascin.

e Column Chromatography:

o The aqueous fraction containing the alkaloids can be subjected to column chromatography
using a resin like Sephadex LH-20, which separates compounds based on molecular size
and polarity.

o Elute the column with a suitable solvent system, starting with water and gradually
increasing the proportion of methanol.

e Preparative High-Performance Liquid Chromatography (HPLC):
o For higher purity, preparative HPLC is the recommended method.
o Column: A C18 stationary phase is suitable.

o Mobile Phase: A gradient elution with a mixture of water and methanol, both containing a
small amount of a modifier like formic acid (e.g., 0.1%) to improve peak shape, is typically
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used.

o Monitor the elution using a UV detector, as indole alkaloids absorb UV light.

o Collect the fractions corresponding to the aeruginascin peak, identified by comparison
with a standard or by subsequent analytical methods.

Step 6: Isolation and Characterization

Pool the purified fractions containing aeruginascin.
e Remove the solvent under reduced pressure (rotary evaporation).
» To obtain a solid sample, freeze-dry (lyophilize) the concentrated pure fraction.

o Characterize the final product using analytical techniques such as Liquid Chromatography-
Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to
confirm its identity and purity.

Aeruginascin, Psilocybin, and Serotonin Receptor
Interaction

Aeruginascin is a structural analog of psilocybin. Both compounds, along with the
endogenous neurotransmitter serotonin, interact with serotonin receptors in the brain,
particularly the 5-HT2A receptor, which is believed to be central to their psychoactive effects.
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Caption: Interaction of aeruginascin, psilocybin, and serotonin with the 5-HT2A receptor.

Safety Precautions

* Aeruginascin and other tryptamines from Pholiotina cyanopus are psychoactive
compounds. Handle them in accordance with all applicable laws and regulations.

+ Work in a well-ventilated area and use appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat.

» Exercise caution when handling organic solvents, which may be flammable and toxic.

* The information provided is for research purposes only.

Conclusion

The protocol described provides a robust framework for the extraction and purification of
aeruginascin from Pholiotina cyanopus. The low natural abundance of this compound in the
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fungal matrix necessitates efficient extraction and highly selective purification techniques.
Researchers should optimize the described parameters based on their specific experimental
setup and objectives. Further investigation into the pharmacology of aeruginascin is warranted
to fully understand its potential role in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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